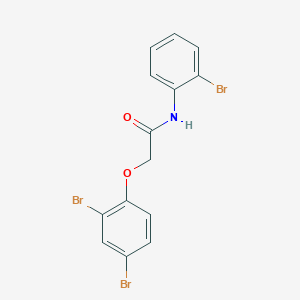![molecular formula C16H13F3N2O4 B284627 N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284627.png)
N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in cell growth, proliferation, and differentiation. Overexpression or mutation of EGFR is associated with various types of cancer, making it an attractive target for cancer therapy. AG-1478 has been extensively studied for its potential as an anti-cancer drug.
作用机制
N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea binds to the ATP-binding site of the EGFR tyrosine kinase, preventing the activation of downstream signaling pathways that promote cell growth and proliferation. This leads to the inhibition of cancer cell growth and induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has been shown to have a selective inhibitory effect on EGFR tyrosine kinase activity, without affecting other tyrosine kinases. It also has a low toxicity profile, making it a promising candidate for cancer therapy. However, N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has been shown to have limited efficacy in tumors with mutations in the EGFR gene, highlighting the need for personalized cancer therapy.
实验室实验的优点和局限性
N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea is a well-characterized inhibitor that can be used in various in vitro and in vivo experiments to study the role of EGFR in cancer biology. Its low toxicity profile and selective inhibitory effect make it a useful tool for cancer research. However, its limited efficacy in certain types of cancer and the need for personalized therapy are potential limitations.
未来方向
1. Combination therapy: N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea can be used in combination with other anti-cancer drugs to improve efficacy and overcome resistance.
2. Personalized therapy: The development of biomarkers to identify patients who are most likely to respond to N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea could improve its clinical efficacy.
3. Drug delivery: The development of novel drug delivery systems could improve the bioavailability and efficacy of N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea.
4. Targeting other tyrosine kinases: The development of N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea analogs that target other tyrosine kinases could expand its therapeutic potential.
5. Mechanistic studies: Further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer properties of N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea.
合成方法
N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-(trifluoromethyl)-1,3-benzodioxole with methylamine, followed by the reaction with 2-chloro-5-nitrobenzoic acid to form the intermediate compound. The final step involves the reaction of the intermediate with N-(2-methoxyphenyl) urea to yield N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea.
科学研究应用
N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has been extensively studied for its anti-cancer properties. In vitro studies have shown that N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy. In vivo studies using animal models have demonstrated the efficacy of N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea in reducing tumor growth and improving survival rates.
属性
分子式 |
C16H13F3N2O4 |
|---|---|
分子量 |
354.28 g/mol |
IUPAC 名称 |
1-(2-methoxyphenyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea |
InChI |
InChI=1S/C16H13F3N2O4/c1-23-11-7-3-2-6-10(11)20-14(22)21-16(15(17,18)19)24-12-8-4-5-9-13(12)25-16/h2-9H,1H3,(H2,20,21,22) |
InChI 键 |
BXMMXWKDPSEQKN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)NC2(OC3=CC=CC=C3O2)C(F)(F)F |
规范 SMILES |
COC1=CC=CC=C1NC(=O)NC2(OC3=CC=CC=C3O2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284544.png)
![3-(2-chloro-6-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284549.png)
![N-(4-chloro-2-methylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284550.png)
![3-(4-bromobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284551.png)
![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide](/img/structure/B284552.png)
![5-(4-bromophenyl)-3-ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284553.png)
![6-ethyl-3-isobutylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284554.png)
![6-ethyl-3-pentylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284555.png)


![2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284563.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B284565.png)
![2-(3-chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284568.png)